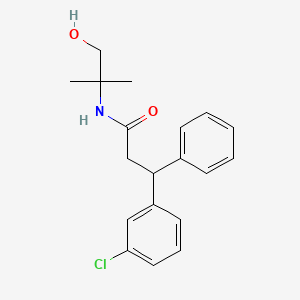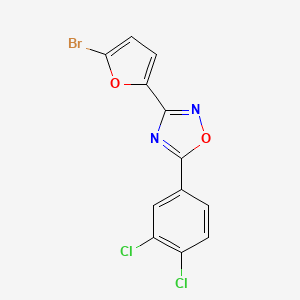
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by the name 'Tramadol' and is widely used as a pain reliever. We will also list future directions for research on this compound.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the binding of the compound to the mu-opioid receptors in the brain. This binding results in the activation of the receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for producing the pain-relieving effects of the compound.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain, induce feelings of euphoria, and produce sedative effects. This compound has also been shown to affect the central nervous system, respiratory system, and cardiovascular system.
実験室実験の利点と制限
One of the main advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide in lab experiments is its ability to produce consistent results. This compound has been extensively studied, and its effects are well understood. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. Due to its pain-relieving and euphoric effects, researchers must take precautions to prevent misuse of the compound.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. One area of research is the development of new pain-relieving drugs that are less addictive and have fewer side effects than current medications. Another area of research is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers may explore the potential use of this compound in the treatment of other medical conditions such as epilepsy and Parkinson's disease.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the reaction between 3-chlorophenyl magnesium bromide and N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. This reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
科学的研究の応用
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been extensively studied for its potential applications in the field of medicine. It is widely used as a pain reliever due to its ability to bind to the mu-opioid receptors in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,13-22)21-18(23)12-17(14-7-4-3-5-8-14)15-9-6-10-16(20)11-15/h3-11,17,22H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIANKZGMDVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)
![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)